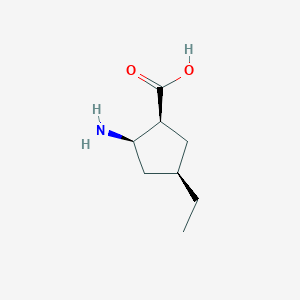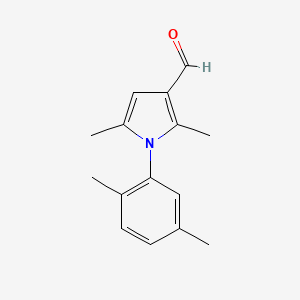phosphanium iodide CAS No. 152877-66-2](/img/structure/B13153147.png)
[5-(Methylselanyl)-2-phenyl-1,3-thiazol-4-yl](triphenyl)phosphanium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Methylselanyl)-2-phenyl-1,3-thiazol-4-ylphosphanium iodide is a complex organoselenium compound It features a thiazole ring substituted with a methylselanyl group and a phenyl group, along with a triphenylphosphanium iodide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methylselanyl)-2-phenyl-1,3-thiazol-4-ylphosphanium iodide typically involves multiple steps. One common method starts with the preparation of the thiazole ring, followed by the introduction of the methylselanyl group and the phenyl group. The final step involves the addition of the triphenylphosphanium iodide moiety. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
5-(Methylselanyl)-2-phenyl-1,3-thiazol-4-ylphosphanium iodide can undergo various chemical reactions, including:
Oxidation: The methylselanyl group can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to form different selenium-containing species.
Substitution: The phenyl group or the thiazole ring can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may require specific catalysts and solvents to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylselanyl group can yield selenoxide or selenone derivatives, while substitution reactions can produce a variety of thiazole-based compounds with different functional groups.
科学研究应用
Chemistry
In chemistry, 5-(Methylselanyl)-2-phenyl-1,3-thiazol-4-ylphosphanium iodide is used as a precursor for synthesizing other organoselenium compounds. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound is studied for its potential antioxidant properties. Selenium-containing compounds are known for their ability to scavenge free radicals and protect cells from oxidative damage.
Medicine
In medicine, 5-(Methylselanyl)-2-phenyl-1,3-thiazol-4-ylphosphanium iodide is investigated for its potential therapeutic applications. Selenium compounds have been shown to exhibit anticancer, antiviral, and anti-inflammatory activities, making this compound a promising candidate for drug development.
Industry
In industrial applications, this compound can be used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a versatile building block for creating advanced materials.
作用机制
The mechanism of action of 5-(Methylselanyl)-2-phenyl-1,3-thiazol-4-ylphosphanium iodide involves its interaction with molecular targets in cells. The selenium atom in the methylselanyl group can participate in redox reactions, influencing cellular oxidative stress levels. This can lead to the modulation of signaling pathways involved in cell growth, apoptosis, and inflammation. The compound’s ability to interact with specific enzymes and proteins further contributes to its biological effects.
相似化合物的比较
Similar Compounds
- 5-(Methylselanyl)-2-phenyl-1,3-thiazol-4-ylphosphanium bromide
- 5-(Methylselanyl)-2-phenyl-1,3-thiazol-4-ylphosphanium chloride
- 5-(Methylselanyl)-2-phenyl-1,3-thiazol-4-ylphosphanium fluoride
Uniqueness
Compared to similar compounds, 5-(Methylselanyl)-2-phenyl-1,3-thiazol-4-ylphosphanium iodide exhibits unique properties due to the presence of the iodide ion This can influence its solubility, reactivity, and biological activity
属性
CAS 编号 |
152877-66-2 |
|---|---|
分子式 |
C28H23INPSSe |
分子量 |
642.4 g/mol |
IUPAC 名称 |
(5-methylselanyl-2-phenyl-1,3-thiazol-4-yl)-triphenylphosphanium;iodide |
InChI |
InChI=1S/C28H23NPSSe.HI/c1-32-28-26(29-27(31-28)22-14-6-2-7-15-22)30(23-16-8-3-9-17-23,24-18-10-4-11-19-24)25-20-12-5-13-21-25;/h2-21H,1H3;1H/q+1;/p-1 |
InChI 键 |
SSDYLVZANNHWLI-UHFFFAOYSA-M |
规范 SMILES |
C[Se]C1=C(N=C(S1)C2=CC=CC=C2)[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Methyl 7-hydroxybenzo[d]isoxazole-3-carboxylate](/img/structure/B13153071.png)


![2-[2-(Aminomethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]propan-2-ol](/img/structure/B13153102.png)





![3-[(4-Fluorobenzyl)amino]propanoic acid](/img/structure/B13153132.png)


